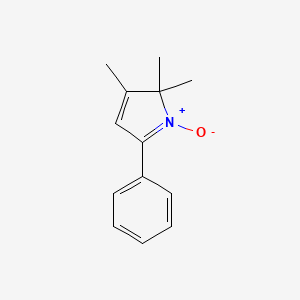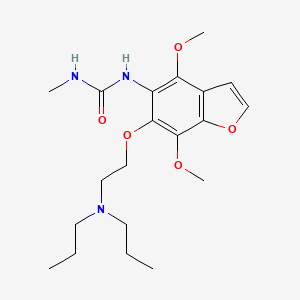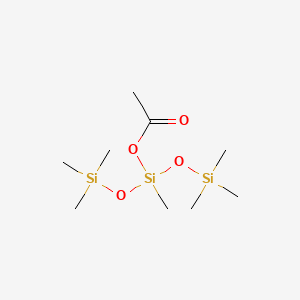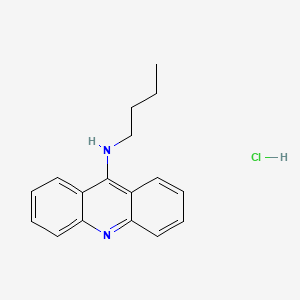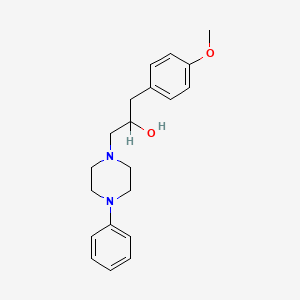
alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol: is a chemical compound that features a piperazine ring substituted with a phenyl group and a p-methoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol typically involves the reaction of p-methoxybenzyl chloride with 4-phenylpiperazine in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a low temperature to ensure selectivity and yield . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: DDQ, ceric ammonium nitrate (CAN), or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: p-Methoxybenzaldehyde.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: Alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and other bioactive compounds .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It helps in understanding the structure-activity relationships and the development of new therapeutic agents .
Medicine: Its unique structure allows for the modulation of various biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mécanisme D'action
The mechanism of action of alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the phenyl group contribute to its binding affinity and selectivity. The compound can modulate various signaling pathways, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Benzylpiperazine: A piperazine derivative with a benzyl group instead of a p-methoxybenzyl group.
Phenylpiperazine: A simpler derivative with only a phenyl group attached to the piperazine ring.
Methoxybenzylpiperazine: A compound with a methoxybenzyl group but lacking the phenyl group.
Uniqueness: Alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol is unique due to the presence of both the p-methoxybenzyl and phenyl groups. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds .
Propriétés
Numéro CAS |
74037-83-5 |
|---|---|
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c1-24-20-9-7-17(8-10-20)15-19(23)16-21-11-13-22(14-12-21)18-5-3-2-4-6-18/h2-10,19,23H,11-16H2,1H3 |
Clé InChI |
XIKHTMGVSBIVJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)
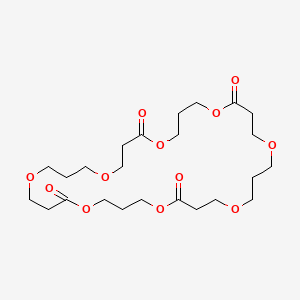


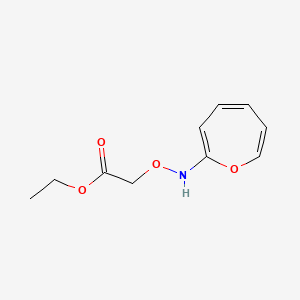
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
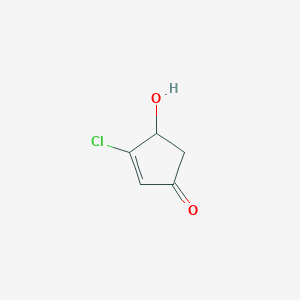
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
